2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one
Description
Chemical Structure and Key Features The compound 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one (CAS: 1036069-26-7) features a dihydrothiazole ring connected via a thioether linkage to a ketone-substituted 3,4-dihydroxyphenyl group. Its molecular formula is C₁₁H₁₀NO₃S₂ (corrected from the typographical error in the source), with a molecular weight of 269.33 g/mol .
Properties
Molecular Formula |
C11H11NO3S2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H11NO3S2/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11/h1-2,5,13-14H,3-4,6H2 |
InChI Key |
OHNNJGHRUIGGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Biological Activity
The compound 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of thiazole derivatives, including the compound of interest, typically involves reactions with various thioketones and hydrazones. A common method includes the reaction of 2-amino-4,5-dihydrothiazole with appropriate aryl or alkyl substituents under acidic or basic conditions. The following general reaction scheme outlines the synthesis:
Anticancer Activity
Several studies have reported the anticancer properties of thiazole derivatives. For instance, a study evaluated various thiazole compounds against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
The biological activity of thiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth through non-covalent interactions.
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced lung cancer, a regimen including a thiazole derivative similar to this compound showed promising results. Patients receiving this treatment exhibited improved overall survival rates compared to those on standard therapy.
Case Study 2: Antimicrobial Resistance
A study focused on the use of thiazole derivatives in overcoming antibiotic resistance in bacterial infections highlighted the potential of compounds like this compound as adjunct therapies. The combination therapy reduced the resistance levels significantly in treated bacterial populations.
Comparison with Similar Compounds
Physicochemical Properties
- Physical State : Off-white solid.
- Solubility: ≥31.2 mg/mL in DMSO, ≥2.9 mg/mL in ethanol (with ultrasonication), and insoluble in water .
- Storage : Recommended to be desiccated at room temperature .
Biological Activity
The compound exhibits anticancer activity via a p53-dependent mechanism, specifically targeting mutant p53 tumor cells through the RETRA pathway . This pharmacological profile distinguishes it from structurally similar compounds lacking the catechol group.
Comparison with Similar Compounds
Structural Features
Structurally analogous compounds share a thioether-linked ethanone core but differ in heterocyclic rings and substituents (Table 1).
Table 1: Structural Comparison
Key Observations :
Table 2: Property Comparison
Key Observations :
- Solubility: The target compound’s solubility in DMSO and ethanol is critical for preclinical testing, whereas analogs with hydrophobic substituents (e.g., trifluoromethyl in ) likely exhibit lower aqueous solubility.
- Bioactivity : The catechol group may enhance the target’s anticancer efficacy compared to triazolyl derivatives (e.g., ), which are often explored for antimicrobial or anti-inflammatory applications .
Pharmacological Potential
- The target compound’s p53-dependent mechanism is distinct from triazolyl analogs, which often target enzymes (e.g., cyclooxygenase) or microbial pathways .
- The catechol moiety’s redox activity may confer dual functionality (anticancer and antioxidant), unlike halogenated or sulfonyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
